molecular formula C29H24N2O4S2 B12009993 Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617697-11-7

Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12009993
CAS No.: 617697-11-7
M. Wt: 528.6 g/mol
InChI Key: KWODEOVZNNVGQD-IUDNYTSFSA-N
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Description

Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, a thiophene ring, and a thiazolopyrimidine core. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be achieved through multicomponent reactions (MCRs). One such method involves the Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. This reaction is typically carried out using toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating to increase the overall yield and decrease the reaction time .

Chemical Reactions Analysis

Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context .

Biological Activity

Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, known by its CAS number 617697-11-7, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H24N2O4S2C_{29}H_{24}N_{2}O_{4}S_{2}, with a molecular weight of 528.6 g/mol. The structure features a thiazolo-pyrimidine core, which is known for its diverse pharmacological activities.

PropertyValue
Molecular FormulaC29H24N2O4S2
Molecular Weight528.6 g/mol
CAS Number617697-11-7

Antimicrobial Activity

Research indicates that compounds with thiazolo-pyrimidine structures often exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains. For instance, a study conducted by El-Bayouki et al. highlighted the compound's efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. The thiazolo-pyrimidine derivatives are known to induce apoptosis in cancer cells through various pathways. A notable study indicated that the compound inhibits cell proliferation in human breast cancer cell lines by modulating key signaling pathways associated with cell survival and apoptosis . The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research shows that it inhibits the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating inflammatory diseases. This effect is attributed to the inhibition of NF-kB signaling pathways .

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against common pathogens.
    • Method : Disc diffusion method was employed to assess inhibition zones.
    • Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli.
  • Anticancer Mechanism Investigation :
    • Objective : To determine the anticancer effects on MCF-7 breast cancer cells.
    • Method : MTT assay was used to measure cell viability post-treatment.
    • Results : A dose-dependent decrease in cell viability was noted, with IC50 values indicating potent activity.
  • Inflammation Model Study :
    • Objective : To assess anti-inflammatory effects in a murine model.
    • Method : Carrageenan-induced paw edema model was utilized.
    • Results : The compound significantly reduced paw swelling compared to control groups.

Properties

CAS No.

617697-11-7

Molecular Formula

C29H24N2O4S2

Molecular Weight

528.6 g/mol

IUPAC Name

benzyl (2Z)-2-[(Z)-3-(2-methoxyphenyl)prop-2-enylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H24N2O4S2/c1-19-25(28(33)35-18-20-10-4-3-5-11-20)26(23-16-9-17-36-23)31-27(32)24(37-29(31)30-19)15-8-13-21-12-6-7-14-22(21)34-2/h3-17,26H,18H2,1-2H3/b13-8-,24-15-

InChI Key

KWODEOVZNNVGQD-IUDNYTSFSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C=C\C3=CC=CC=C3OC)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3OC)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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